3-(cyanomethyl)oxetane-3-carboxylic acid
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Overview
Description
3-(cyanomethyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C6H7NO3. It is characterized by the presence of an oxetane ring, a cyanomethyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyanomethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with cyanomethyl reagents under controlled conditions. One common method involves the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(cyanomethyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.
Substitution: The cyanomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
3-(cyanomethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into potential pharmaceutical applications includes its use in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(cyanomethyl)oxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the cyanomethyl and carboxylic acid groups can engage in various chemical interactions. These interactions can modulate biological pathways and molecular processes, making the compound useful in medicinal chemistry and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-(hydroxymethyl)oxetane-3-carboxylic acid
- 3-(aminomethyl)oxetane-3-carboxylic acid
- 3-(methyl)oxetane-3-carboxylic acid
Uniqueness
3-(cyanomethyl)oxetane-3-carboxylic acid is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and for applications requiring specific functional group interactions .
Properties
CAS No. |
2639415-06-6 |
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Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-(cyanomethyl)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-2-1-6(5(8)9)3-10-4-6/h1,3-4H2,(H,8,9) |
InChI Key |
CFYPPXWGUJILFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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